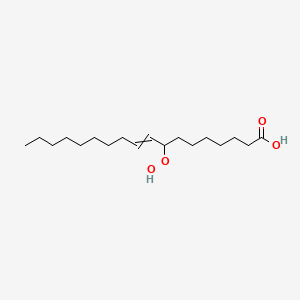

8-Hydroperoxyoctadec-9-enoic acid

Description

8-Hydroperoxyoctadec-9-enoic acid is a hydroperoxy fatty acid derivative characterized by a hydroperoxy (-OOH) group at the 8th carbon and a double bond at the 9th position of an 18-carbon chain. This compound is part of the larger family of oxidized lipids, which play critical roles in signaling pathways, oxidative stress responses, and inflammatory processes . Its structure (C₁₈H₃₄O₄) and reactive hydroperoxy group distinguish it from other hydroxy or keto derivatives of octadecenoic acids, making it a key intermediate in lipid peroxidation cascades and enzymatic oxidation reactions.

Properties

CAS No. |

115797-04-1 |

|---|---|

Molecular Formula |

C18H34O4 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

8-hydroperoxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-11-14-17(22-21)15-12-9-10-13-16-18(19)20/h11,14,17,21H,2-10,12-13,15-16H2,1H3,(H,19,20) |

InChI Key |

JOACVYKMIMFTFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC(CCCCCCC(=O)O)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: 8-HpOME can be synthesized through the oxidation of linoleic acid (an essential fatty acid) using various methods, such as ozonolysis or enzymatic reactions.

Reaction Conditions: The specific conditions depend on the chosen synthetic route.

Industrial Production: While not commonly produced industrially, research and development may explore scalable methods for its synthesis.

Chemical Reactions Analysis

Reactions: 8-HpOME can undergo various reactions, including

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Major Products: These vary based on the reaction type but often involve functional group modifications.

Scientific Research Applications

Chemistry: Researchers study 8-HpOME as a model compound for lipid oxidation and lipid peroxidation pathways.

Biology: It plays a role in inflammation and oxidative stress, affecting cellular signaling and lipid metabolism.

Medicine: Its involvement in inflammatory diseases and cardiovascular health is of interest.

Mechanism of Action

Targets: 8-HpOME interacts with cellular proteins, lipids, and enzymes.

Pathways: It modulates lipid signaling pathways, oxidative stress responses, and inflammation.

Comparison with Similar Compounds

Table 1: Structural Comparison of 8-Hydroperoxyoctadec-9-enoic Acid and Analogues

Key Differences in Reactivity and Stability

- Hydroperoxy vs. Hydroxy/Keto Groups: The hydroperoxy group in 8-hydroperoxyoctadec-9-enoic acid is highly reactive, participating in radical chain reactions and enzymatic transformations (e.g., reduction to hydroxy derivatives). In contrast, hydroxy (e.g., Ricinelaidic acid) and keto groups (e.g., 12-oxo derivative) are more stable, favoring roles in signaling or structural applications .

- Double Bond Geometry: The trans configuration in Ricinelaidic acid (9E) reduces membrane fluidity compared to cis isomers, while 8-hydroperoxyoctadec-9-enoic acid’s unspecified geometry may influence enzyme binding in oxidation pathways .

- Esterification Effects: Octyldodecyl Ricinoleate’s esterification with long alkyl chains enhances hydrophobicity, making it suitable for topical use, unlike the hydrophilic free acid form of 8-hydroperoxyoctadec-9-enoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.